molecular formula C7H13N3S B13563634 5-(1-Aminoethyl)-N,N-dimethylthiazol-2-amine

5-(1-Aminoethyl)-N,N-dimethylthiazol-2-amine

Cat. No.: B13563634
M. Wt: 171.27 g/mol
InChI Key: LYHXJQQREZGQOM-UHFFFAOYSA-N
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Description

5-(1-Aminoethyl)-N,N-dimethylthiazol-2-amine is a thiazole derivative with a unique structure that includes an aminoethyl group and dimethylamine functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Aminoethyl)-N,N-dimethylthiazol-2-amine typically involves the condensation of appropriate thiazole precursors with amine derivatives. One common method includes the reaction of 2-aminothiazole with N,N-dimethylamine in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction may also involve the use of solvents such as ethanol or methanol to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-(1-Aminoethyl)-N,N-dimethylthiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, often in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while reduction can produce thiazole derivatives with reduced functional groups .

Scientific Research Applications

5-(1-Aminoethyl)-N,N-dimethylthiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-Aminoethyl)-N,N-dimethylthiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    5-(1-Aminoethyl)-N,N-dimethylimidazole: Similar structure but with an imidazole ring instead of a thiazole ring.

    5-(1-Aminoethyl)-N,N-dimethylpyridine: Contains a pyridine ring, offering different chemical properties and reactivity.

Uniqueness

5-(1-Aminoethyl)-N,N-dimethylthiazol-2-amine is unique due to its thiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H13N3S

Molecular Weight

171.27 g/mol

IUPAC Name

5-(1-aminoethyl)-N,N-dimethyl-1,3-thiazol-2-amine

InChI

InChI=1S/C7H13N3S/c1-5(8)6-4-9-7(11-6)10(2)3/h4-5H,8H2,1-3H3

InChI Key

LYHXJQQREZGQOM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(S1)N(C)C)N

Origin of Product

United States

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